molecular formula C14H17ClN6O2S B10988571 1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B10988571
M. Wt: 368.8 g/mol
InChI Key: HVFBWIDDUFRKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyridazine ring, a thiadiazole ring, and a piperidine ring

Preparation Methods

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is often formed by the cyclization of thiosemicarbazide with a carbonyl compound.

    Coupling Reactions: The pyridazine and thiadiazole rings are then coupled with a piperidine derivative through a series of nucleophilic substitution reactions.

    Final Assembly: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.

Scientific Research Applications

1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(6-chloropyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide: This compound differs by the presence of a methyl group instead of a methoxymethyl group.

    1-(6-chloropyridazin-3-yl)-N-(5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide: This compound has a hydroxymethyl group instead of a methoxymethyl group.

Properties

Molecular Formula

C14H17ClN6O2S

Molecular Weight

368.8 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C14H17ClN6O2S/c1-23-8-12-19-20-14(24-12)16-13(22)9-3-2-6-21(7-9)11-5-4-10(15)17-18-11/h4-5,9H,2-3,6-8H2,1H3,(H,16,20,22)

InChI Key

HVFBWIDDUFRKJO-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.